2-Nitroso-3-(propan-2-yl)phenol
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Overview
Description
2-Nitroso-3-(propan-2-yl)phenol is an organic compound characterized by the presence of a nitroso group (-NO) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-3-(propan-2-yl)phenol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds to nitroso compounds. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.
Oxidation of Amino Compounds: Another method involves the oxidation of amino compounds to nitroso compounds using oxidizing agents like sodium nitrite in acidic conditions.
Direct Nitrosation: Direct nitrosation of phenolic compounds using nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) can also yield nitroso derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and hydrochloric acid, or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
2-Nitroso-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroso-3-(propan-2-yl)phenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Nitroso-3-(propan-2-yl)phenol can be compared with other nitroso compounds, such as:
2-Nitrosophenol: Similar structure but lacks the propan-2-yl group.
4-Nitrosophenol: Similar structure but with the nitroso group in the para position.
2-Nitroso-1-naphthol: Similar nitroso group but attached to a naphthol ring.
Uniqueness
The presence of the propan-2-yl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, making it distinct from other nitroso compounds.
Properties
CAS No. |
75775-41-6 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-nitroso-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(11)9(7)10-12/h3-6,11H,1-2H3 |
InChI Key |
UARALVGEUYJOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)N=O |
Origin of Product |
United States |
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